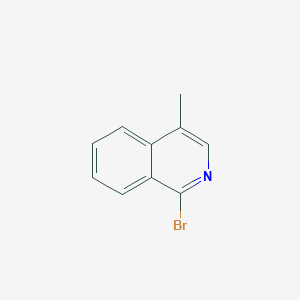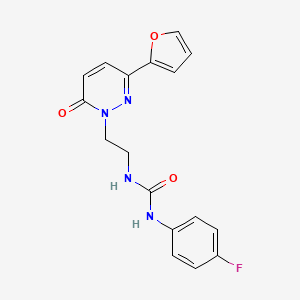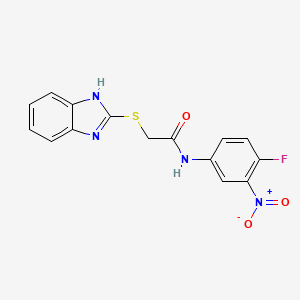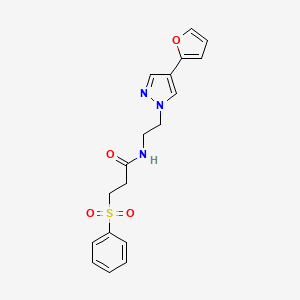
1-Bromo-4-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-methylisoquinoline is a chemical compound with the molecular formula C10H8BrN . It has a molecular weight of 222.08 . It is typically a colorless to pale-yellow liquid or solid .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-methylisoquinoline is represented by the InChI code1S/C10H8BrN/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3 . This indicates that the molecule consists of a bromine atom (Br), a nitrogen atom (N), and a methyl group (CH3) attached to an isoquinoline ring. Physical And Chemical Properties Analysis
1-Bromo-4-methylisoquinoline is a colorless to pale-yellow liquid or solid . It has a molecular weight of 222.08 . The compound is typically stored at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
1-Bromo-4-methylisoquinoline is a versatile compound in synthetic organic chemistry, serving as a building block for various complex molecules. Its reactivity, especially through bromination and nucleophilic substitution, enables the construction of highly functionalized compounds. For example, it is used in the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines, which involves the formation of bromonium ylides as key intermediates. This process allows for the synthesis of highly functionalized isoquinolines from readily available triazoles (He et al., 2016). Furthermore, bromoethoxyisoquinolines, including structures related to 1-bromo-4-methylisoquinoline, have been explored for their reactions with potassium amide in liquid ammonia, yielding various substitution and dehalogenation products (Sanders et al., 2010).
Development of Antitumor Agents
1-Bromo-4-methylisoquinoline serves as a precursor in the synthesis of novel indeno[1,2-c]isoquinolines, which are being investigated for their potential as antitumor agents by inhibiting topoisomerase I. This is an example of how modifications to the isoquinoline core can lead to significant biological activities. The synthesized compounds have been shown to exhibit cytotoxicity and DNA-topoisomerase 1 inhibitory activity, with potential applications in cancer therapy (Cho et al., 2007).
Exploration of Natural Product Synthesis
The compound is also instrumental in the synthesis of natural product analogs and derivatives, such as bromophenols and brominated tetrahydroisoquinolines isolated from marine sources. These compounds exhibit various biological activities and represent a rich area of study for discovering new drugs. For instance, brominated 1,2,3,4-tetrahydroisoquinolines, derived from red algae, have shown potential pharmacological properties (Ma et al., 2007).
Discovery of PARP Inhibitors
Additionally, 1-Bromo-4-methylisoquinoline is used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, showcasing its role in the development of targeted cancer therapies. Such inhibitors are significant in treating cancers with deficient DNA repair mechanisms (Sunderland et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
This compound belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Mode of Action
Isoquinolines and their derivatives are known to interact with various biological targets, influencing numerous biochemical processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Propriétés
IUPAC Name |
1-bromo-4-methylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLSEUQDOVQLRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=CC=CC=C12)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-methylisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2815337.png)

![N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2815340.png)
![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2815348.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2815350.png)
![N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2815353.png)
![Methyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2815356.png)